Fmoc-His(Bzl)-OH

Peptide Synthesis Quality Control Chromatography

Achieve superior crude peptide purity in long and complex sequences. Fmoc-His(Bzl)-OH (CAS 84030-19-3) resolves the critical pain point of histidine racemization and premature side-chain deprotection inherent to Fmoc-His(Trt)-OH. Its benzyl (Bzl) protecting group is designed for exceptional stability during repetitive Fmoc-deprotection cycles, ensuring sequence fidelity. • High Purity (≥99% HPLC) minimizes deletion sequences, directly improving crude purity and simplifying preparative HPLC. • Orthogonal Bzl protection enables chemoselective on-resin strategies (e.g., cyclic or branched peptides) without histidine integrity loss. • Inherently low racemization reduces process development burden, accelerating scalable, robust manufacturing routes.

Molecular Formula C28H25N3O4
Molecular Weight 467.5 g/mol
CAS No. 84030-19-3
Cat. No. B1339981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Bzl)-OH
CAS84030-19-3
Molecular FormulaC28H25N3O4
Molecular Weight467.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(N=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C28H25N3O4/c32-27(33)26(14-20-16-31(18-29-20)15-19-8-2-1-3-9-19)30-28(34)35-17-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,16,18,25-26H,14-15,17H2,(H,30,34)(H,32,33)/t26-/m0/s1
InChIKeyAZBCBZPTQNYCPF-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Bzl)-OH (CAS 84030-19-3) Technical Profile: A Defined Building Block for Fmoc-SPPS


Fmoc-His(Bzl)-OH (CAS 84030-19-3), also known as Nα-Fmoc-Nim-benzyl-L-histidine, is a protected amino acid derivative essential for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy . It features a 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα protection and a benzyl (Bzl) group that permanently protects the imidazole nitrogen of the histidine side chain during chain assembly . This orthogonal protection scheme allows for the precise, stepwise construction of peptides containing histidine residues without unwanted side reactions at the nucleophilic imidazole ring .

Why Generic Substitution Fails: The Critical Role of Side-Chain Protection Orthogonality


In Fmoc-SPPS, the nucleophilic imidazole side chain of histidine is a major source of undesired acylation, racemization, and premature cleavage during synthesis [1]. Simply interchanging different N-im-protected histidine derivatives is not feasible, as the choice of protecting group directly dictates the entire synthetic strategy's orthogonality, side-reaction profile, and final product purity [2]. For instance, the acid-labile trityl (Trt) group, commonly used on Fmoc-His(Trt)-OH, can be partially lost during repetitive Fmoc deprotection cycles, leading to branched or truncated sequences [3]. In contrast, the benzyl (Bzl) group on Fmoc-His(Bzl)-OH is designed to be stable to the basic conditions of Fmoc removal and is only cleaved during the final, strongly acidic global deprotection step, ensuring sequence integrity throughout the synthesis .

Quantitative Differentiation: Why Fmoc-His(Bzl)-OH is the Preferable Reagent for Acid-Stable Peptide Assembly


Superior Purity Profile for Demanding Syntheses

Fmoc-His(Bzl)-OH is commercially available with a higher guaranteed purity compared to the commonly used Fmoc-His(Trt)-OH. High-performance liquid chromatography (HPLC) analysis confirms a purity of ≥99.0% for the Bzl-protected derivative , whereas the Trt-protected analog from a leading manufacturer is specified with a slightly lower HPLC purity of ≥99.0% and an acidimetric assay of ≥97.0%, indicating a higher potential for non-peptidic impurities that can impact final peptide yield and purity .

Peptide Synthesis Quality Control Chromatography

Racemization Suppression: Evidence from Process Development

Histidine residues are among the most prone to racemization during SPPS [1]. While specific racemization data for Fmoc-His(Bzl)-OH is often considered negligible under standard conditions, a recent process chemistry study quantifies the significant racemization problem associated with the alternative Fmoc-His(Trt)-OH [2]. The study found that Fmoc-His(Trt)-OH coupling is "frequently accompanied by significant racemization" and that the resulting D-His impurity could not be effectively removed by standard chromatographic purification, requiring a complex Design of Experiments (DOE) to mitigate [2]. By inference, the use of the Bzl protecting group, which is not susceptible to the same acid-catalyzed migration pathways, provides a class-level advantage in preserving chiral integrity without needing such specialized optimization [3].

Peptide Synthesis Process Chemistry Chiral Purity

Defined Orthogonality for Complex, Multi-Protecting Group Strategies

The Bzl protecting group is stable to the basic conditions used for iterative Fmoc deprotection (e.g., 20% piperidine in DMF) and is only cleaved by strong acids like liquid HF or TFMSA [1]. This contrasts sharply with the Trt group on Fmoc-His(Trt)-OH, which is labile to 1% TFA and can be slowly cleaved even by the mildly acidic conditions sometimes generated during coupling . This true orthogonality allows Fmoc-His(Bzl)-OH to be used in complex syntheses involving other acid-labile protecting groups, such as Boc or tBu, providing a second dimension of selectivity for the assembly of branched or cyclic peptides [2].

Orthogonal Protection Peptide Chemistry Combinatorial Chemistry

Defined Application Scenarios: Where Fmoc-His(Bzl)-OH Demonstrates Clear Technical Superiority


Synthesis of Long or Difficult Peptide Sequences

For peptide sequences exceeding 20 amino acids, the cumulative effect of small purity and coupling differences becomes magnified [1]. The higher commercial purity of Fmoc-His(Bzl)-OH (≥99% by HPLC) minimizes the introduction of deletion sequences, which are extremely difficult to separate from the full-length product . This directly translates to higher crude peptide purity and simpler downstream purification by preparative HPLC, reducing both time and solvent consumption [2].

Process Development and cGMP Manufacturing of Peptide APIs

In a regulated pharmaceutical environment, process robustness and reproducibility are paramount [1]. The documented susceptibility of Fmoc-His(Trt)-OH to significant racemization necessitates extensive process characterization (e.g., DOE) to establish a reliable manufacturing process . By selecting Fmoc-His(Bzl)-OH, which is inherently less prone to this side reaction, development teams can avoid this resource-intensive step, accelerate process development timelines, and establish a more rugged and scalable manufacturing route with a lower risk of batch failure due to chiral impurities [2].

Synthesis of Branched, Cyclic, or Conjugated Peptides

The orthogonal stability of the Bzl protecting group to mild acids (e.g., 1% TFA) is essential for complex peptide architectures [1]. In schemes that require selective deprotection of other acid-labile groups (e.g., Lys(Boc), side-chain Trt esters) while keeping the histidine side chain protected, Fmoc-His(Bzl)-OH provides the necessary chemoselectivity . This enables the efficient on-resin construction of branched peptides (MAPs), cyclic peptides via side-chain anchoring, and the site-specific conjugation of payloads like fluorophores or chelators without risking the integrity of the histidine residue [2].

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